molecular formula C28H27NO7 B1680390 [(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate CAS No. 228851-54-5

[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate

Cat. No.: B1680390
CAS No.: 228851-54-5
M. Wt: 489.5 g/mol
InChI Key: OASYWNFOHKQIGI-SVBPBHIXSA-N
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Description

S-23906-1 is a novel derivative of acronycine, a compound known for its cytotoxic properties. Acronycine was first isolated from the bark of Acronychia baueri in 1948. S-23906-1 has been selected for its potent antitumor activity and has shown significant promise in preclinical models of various human cancers, including lung, ovarian, and colorectal cancers .

Preparation Methods

The synthesis of S-23906-1 involves regioselective O-alkylation of an intermediate compound with 3-chloro-3-methylbut-1-yne in dimethylformamide at 65°C. This reaction produces a propargyl ether, which upon further heating at 130°C undergoes Claisen rearrangement to yield the pentacyclic compound

Chemical Reactions Analysis

S-23906-1 is primarily known for its ability to act as an alkylating agent. It undergoes alkylation reactions, where it covalently binds to the exocyclic amino group of guanines in the DNA minor groove. This unique mechanism leads to local destabilization of the DNA helix . Common reagents used in these reactions include dimethylformamide and 3-chloro-3-methylbut-1-yne. The major products formed from these reactions are DNA adducts, which result in the inhibition of DNA synthesis and subsequent apoptotic cell death .

Scientific Research Applications

S-23906-1 has been extensively studied for its antitumor properties. It has shown marked activity against several murine transplantable tumors and human orthotopic models of lung, ovarian, and colorectal cancers . In these models, S-23906-1 has demonstrated significant tumor regression and increased survival rates. Additionally, it has been found to be as effective as paclitaxel in treating ovarian tumors and has shown efficacy in eradicating lymph node, hepatic, and pulmonary metastases in colorectal cancer models . The compound’s unique ability to alkylate DNA and induce apoptosis makes it a promising candidate for further clinical development.

Comparison with Similar Compounds

S-23906-1 is a derivative of acronycine, which is known for its cytotoxic properties but has poor water solubility and low potency . Compared to acronycine, S-23906-1 exhibits markedly improved antitumor properties and potency . Other similar compounds include vinorelbine and irinotecan, which are also used in cancer treatment. S-23906-1 has shown superior efficacy in certain models, such as human lung and ovarian cancers . The unique mechanism of action and broad spectrum of activity of S-23906-1 make it a promising candidate for further clinical investigation.

Properties

IUPAC Name

[(5S,6S)-6-acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-14(30)34-26-23-21(36-28(3,4)27(26)35-15(2)31)13-20(33-6)22-24(23)29(5)19-12-17-10-8-7-9-16(17)11-18(19)25(22)32/h7-13,26-27H,1-6H3/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASYWNFOHKQIGI-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C(OC2=CC(=C3C(=C12)N(C4=CC5=CC=CC=C5C=C4C3=O)C)OC)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228851-54-5
Record name S-23906-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228851545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-23906-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4ZB23TF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Reactant of Route 4
[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate

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